molecular formula C20H22N6O4 B2491492 2-(苯并[d][1,3]二氧杂环-5-氧基)-1-(4-(3-甲基-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)丙酮 CAS No. 1021263-55-7

2-(苯并[d][1,3]二氧杂环-5-氧基)-1-(4-(3-甲基-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)丙酮

货号 B2491492
CAS 编号: 1021263-55-7
分子量: 410.434
InChI 键: DXVGDBAMXZTECK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules. For instance, Abdelhamid et al. (2012) describe the synthesis of pyrazolo[5,1-c]triazines and other derivatives containing benzofuran moiety through reactions of sodium salt of certain propenones with diazotized heterocyclic amines and other compounds, showcasing the multifaceted approach needed to construct such complex structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods, including NMR and X-ray crystallography. Gabriele et al. (2006) synthesized 2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation, highlighting the role of palladium-catalyzed reactions. The structural confirmation via X-ray diffraction analysis underscores the importance of these techniques in understanding molecular conformations (Gabriele et al., 2006).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, attributable to the varied functional groups they contain. The synthesis and functionalization of triazolo-pyridazine derivatives, as discussed by Bindu et al. (2019), demonstrate the compounds' potential as anti-diabetic drugs, indicating the chemical versatility of such structures (Bindu, Vijayalakshmi, & Manikandan, 2019).

科学研究应用

合成和药理特性

  1. 杂环化合物的合成:该化合物是[1,2,4]三唑衍生物的一部分,用于合成杂环化合物。由于其多样的药理特性,这些化合物在药物化学中显示出潜力。例如,已经探索了具有[1,2,4]三唑并[3,4-b][1,3]苯并噁唑和[1,2,4]三唑并[4,3-b]吡啶嗪-6-氧衍生物的化合物的合成,以探讨其在抗菌和抗增殖活性中的潜力(Bektaş等,2007)(Ilić等,2011)

  2. 抗组胺和抗炎特性:一些衍生物,如咪唑并[1,2-b]吡啶嗪,显示出显著的抗组胺活性和对嗜酸性粒细胞浸润的抑制作用,表明其在治疗过敏和炎症中的潜在用途(Gyoten et al., 2003)

  3. 抗糖尿病应用:[1,2,4]三唑并[4,3-b]吡啶嗪的衍生物已被研究用于治疗糖尿病的潜力。它们已被评估其二肽基肽酶-4(DPP-4)抑制作用,展示了作为抗糖尿病药物的潜力(Bindu et al., 2019)

  4. 抗微生物活性:合成具有[1,2,4]三唑和吡啶嗪衍生物的新化合物在抗微生物活性方面显示出有希望的结果,表明它们在治疗各种细菌和真菌感染中的潜力用途(Hassan, 2013)

  5. 抗结核潜力:研究表明,包含[1,2,4]三唑并[4,3-b]吡啶嗪元素的化合物表现出显著的抗结核活性,表明它们作为治疗结核病的治疗剂的潜力(Naidu et al., 2016)

  6. 神经保护和抗惊厥特性:与给定化合物结构相关的具有三唑酮或三唑二酮环的环化2,3-苯二氮䓬衍生物显示出显著的非竞争性AMPA受体拮抗剂活性,这可能有助于治疗癫痫等神经疾病(Gitto et al., 2003)

属性

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-13(30-15-3-4-16-17(11-15)29-12-28-16)20(27)25-9-7-24(8-10-25)19-6-5-18-22-21-14(2)26(18)23-19/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVGDBAMXZTECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。